Home > Products > Screening Compounds P24307 > 5,5-Bis(4-methoxyphenyl)imidazolidine-2,4-dione
5,5-Bis(4-methoxyphenyl)imidazolidine-2,4-dione - 2402-44-0

5,5-Bis(4-methoxyphenyl)imidazolidine-2,4-dione

Catalog Number: EVT-439563
CAS Number: 2402-44-0
Molecular Formula: C17H16N2O4
Molecular Weight: 312.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

While the provided literature lacks specific reactions involving 5,5-Bis(4-methoxyphenyl)imidazolidine-2,4-dione, related imidazolidine-2,4-dione derivatives, especially those with substitutions at the 3-position, showcase diverse reactivity. [] [] These reactions highlight the potential for structural modifications and functionalization of the imidazolidine-2,4-dione scaffold.

5,5-Diphenyl-1,3-bis(prop-2-yn-1-yl)imidazolidine-2,4-dione

Compound Description: This compound features an imidazolidine ring core, similar to the target compound. It is distinguished by the presence of two phenyl rings and two prop-2-yn-1-yl groups attached to the imidazolidine ring. Crystallographic analysis of this compound highlights its structure and intermolecular interactions, including C—H···O hydrogen bonds and C—H···π interactions. []

Relevance: This compound shares the core imidazolidine-2,4-dione structure with 5,5-Bis(4-methoxyphenyl)imidazolidine-2,4-dione. The differences lie in the substituents at the 5-position of the imidazolidine ring. While the target compound has two 4-methoxyphenyl groups, this compound has two phenyl rings and two prop-2-yn-1-yl groups. []

1-(4-Methoxyphenyl)imidazolidine-2,4-dione

Compound Description: This compound comprises an imidazolidine-2,4-dione ring substituted with a single 4-methoxyphenyl group. Crystal structure analysis reveals a nearly planar conformation, with the dihedral angle between the benzene and imidazolidine rings being 6.0°(4). The compound forms dimeric aggregates in its crystal structure due to intermolecular N—H···O hydrogen bonding. These aggregates are further interconnected into a three-dimensional network through C—H···O and π–π interactions. []

3-Hydroxymethyl-1-(4-methoxyphenyl)imidazolidine-2,4-dione

Compound Description: This compound features an imidazolidine-2,4-dione ring, a 4-methoxyphenyl group, and a hydroxymethyl group. The dihedral angle between the benzene ring and the imidazolidine ring is 7.1(5)°. A key structural feature is the involvement of the hydroxy groups in O—H···O hydrogen bonds, creating C(2) chains along the b-axis within the crystal structure. []

(Z)-5-[(4-Methoxyphenyl)methylene]imidazolidine-2,4-dione

Compound Description: This compound is a 5-[(4-methoxyphenyl)methylene]imidazolidine-2,4-dione derivative where a methylene bridge links the imidazolidine-2,4-dione ring to the 4-methoxyphenyl group. The molecule exhibits planarity, with the exception of two hydrogen atoms of the methoxy group. Intermolecular hydrogen bonding involving the two oxygen atoms of the imidazolidine ring (O···H—N) contributes to the crystal packing. []

Relevance: Both this compound and 5,5-Bis(4-methoxyphenyl)imidazolidine-2,4-dione belong to the class of substituted imidazolidine-2,4-dione derivatives. The key difference is the presence of a methylene bridge linking the imidazolidine-2,4-dione ring to the 4-methoxyphenyl group in this compound, while the target compound has two 4-methoxyphenyl groups directly attached to the 5-position of the imidazolidine ring. []

3-[2-(Morpholin-4-yl)ethyl]-5,5-diphenylimidazolidine-2,4-dione

Compound Description: This compound features a 5,5-diphenylimidazolidine-2,4-dione core with a 3-[2-(morpholin-4-yl)ethyl] substituent. Within the crystal structure, the imidazolidine ring deviates slightly from planarity, while the morpholine ring adopts a chair conformation. N—H···O and C—H···O hydrogen bonds contribute to the formation of helical chains of molecules extending along the c-axis. These chains are further interconnected into a three-dimensional network through C—H···π(ring) interactions. []

Relevance: This compound and 5,5-Bis(4-methoxyphenyl)imidazolidine-2,4-dione both contain the imidazolidine-2,4-dione core and are substituted at the 5-position. The distinction arises from the substituents: the target compound has two 4-methoxyphenyl groups, while this compound has two phenyl rings and a 3-[2-(morpholin-4-yl)ethyl] group. []

5-Methyl-5-phenyl-3-[3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl]-imidazolidine-2,4-dione

Compound Description: This imidazolidine-2,4-dione derivative displays antiarrhythmic activity and exhibits a high affinity for the α1-adrenoreceptor (Ki = 13.9 nM). Its structure consists of a methyl and a phenyl group at the 5-position, and a 3-[3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl] substituent on the nitrogen atom. []

Relevance: This compound shares the core imidazolidine-2,4-dione structure with 5,5-Bis(4-methoxyphenyl)imidazolidine-2,4-dione. While both compounds feature a substituted phenyl group (methoxyphenyl), their positions and additional substituents differ. []

Diethyl 2,2′-((Z)-4-((E)-3-(4-methoxyphenyl)allylidene)-2,5-dioxoimidazolidine-1,3-diyl)diacetate

Compound Description: Classified as a 5-(3-phenylprop-2-en-1-ylidene)imidazolidine-2,4-dione derivative, this compound demonstrates potent UV-filtering capabilities, particularly in the UVA range, with a UVA PF of 6.83 ± 0.05. Additionally, it exhibits favorable photostability. Notably, it is non-cytotoxic at concentrations up to 50 μM when tested on human skin cells and shows no estrogenic activity. []

Diethyl 2,2′-((Z)-4-(4-methoxybenzylidene)-2,5-dioxoimidazolidine-1,3-diyl)diacetate

Compound Description: This compound belongs to the class of 5-benzylideneimidazolidine-2,4-dione derivatives and exhibits effective UVB-filtering properties with an SPFin vitro of 3.07 ± 0.04. It possesses good solubility and photostability. []

5,5-Diphenyl-3-tetradecyl-2-thioxoimidazolidin-4-one

Compound Description: This compound, a 2-thioxoimidazolidin-4-one derivative, displays inhibitory activity against fatty acid amide hydrolase (FAAH) with a pI50 value of 5.94. It lacks affinity for the CB(1) and CB(2) cannabinoid receptors. []

3-Heptyl-5,5'-diphenylimidazolidine-2,4-dione

Compound Description: This compound is an imidazolidine-2,4-dione derivative that acts as a fatty acid amide hydrolase (FAAH) inhibitor with a pI50 value of 5.12. It does not exhibit affinity for the CB(1) and CB(2) cannabinoid receptors. []

Relevance: Structurally similar to 5,5-Bis(4-methoxyphenyl)imidazolidine-2,4-dione, this compound shares the imidazolidine-2,4-dione core and has two phenyl groups at the 5-position. The main difference lies in the substituent at the 3-position, with this compound having a heptyl group. []

1,3-Bis(4-bromophenyl)-5-phenylimidazolidine-2,4-dione (Compound 25)

Compound Description: This imidazolidine-2,4-dione derivative exhibits high affinity for the human CB(1) cannabinoid receptor. It features two 4-bromophenyl groups at the 1 and 3 positions and a phenyl group at the 5 position. []

1,3-Bis(4-chlorophenyl)-5-phenylimidazolidine-2,4-dione (Compound 23)

Compound Description: This compound is an imidazolidine-2,4-dione derivative with high affinity for the human CB(1) cannabinoid receptor. It features two 4-chlorophenyl groups at the 1 and 3 positions and a phenyl group at the 5 position. []

5,5′-[(4-Fluorophenyl)methylene]bis[6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione]

Compound Description: In this molecule, a (4-fluorophenyl)methylene group bridges two 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione units. The crystal structure reveals a dihedral angle of 73.32(7)° and 63.81(8)° between the benzene ring and the essentially planar pyrimidine rings. N—H···O hydrogen bonds create a two-dimensional network parallel to (001). Weak C—H···O hydrogen bonds further contribute to forming a three-dimensional network. []

Relevance: This compound, while structurally distinct from 5,5-Bis(4-methoxyphenyl)imidazolidine-2,4-dione due to the presence of pyrimidine rings instead of an imidazolidine-2,4-dione core, is relevant due to the shared 4-fluorophenyl substituent and the overall similarity in being a bis-heterocyclic compound. []

6,6′-Diamino-1,1′,3,3′-tetramethyl-5,5′-(4-chlorobenzylidene)bis[pyrimidine-2,4(1H,3H)-dione]

Compound Description: This compound is a 1:2 adduct of p-chlorobenzaldehyde and uracil, effectively connecting two uracil units via a (4-chlorobenzylidene) bridge. Notably, the crystal structure reveals two molecules within the asymmetric unit. Intermolecular N—H···O hydrogen bonds link the two uracil units in each molecule. The crystal packing is stabilized by various interactions, including N—H···O, C—H···O, and C—H···N. []

Relevance: This compound, while possessing pyrimidine rings instead of an imidazolidine-2,4-dione core, shares a structural similarity with 5,5-Bis(4-methoxyphenyl)imidazolidine-2,4-dione by featuring a bis-heterocyclic structure linked by a substituted benzylidene group (4-chlorobenzylidene in this case). []

Synthesis Analysis

Synthetic Routes

The synthesis of 5,5-Bis(4-methoxyphenyl)imidazolidine-2,4-dione can be achieved through multi-component reactions (MCRs), particularly the Knoevenagel condensation method. In this process, an aldehyde reacts with an active methylene compound in the presence of a base to form the desired imidazolidine derivative .

Reaction Conditions

Typical reaction conditions involve:

  • Reagents: 4-methoxybenzaldehyde and urea or thiourea as starting materials.
  • Solvents: Commonly used solvents include ethanol or dimethylformamide.
  • Temperature: The reactions are usually conducted at elevated temperatures (around 60-80°C) to facilitate the condensation process.
  • Time: Reaction times can vary from several hours to overnight depending on the specific conditions employed.

Industrial Production

For industrial applications, continuous flow synthesis techniques can be utilized to scale up production efficiently while maintaining high purity and yield.

Molecular Structure Analysis

The molecular structure of 5,5-Bis(4-methoxyphenyl)imidazolidine-2,4-dione consists of:

  • Imidazolidine Ring: A five-membered ring containing two nitrogen atoms.
  • Substituents: Two para-methoxyphenyl groups attached to the 5-position of the imidazolidine ring.

The presence of methoxy groups enhances solubility and may influence the compound's biological activity. The structural configuration contributes to its unique chemical properties and potential interactions in biological systems .

Chemical Reactions Analysis

Types of Reactions

5,5-Bis(4-methoxyphenyl)imidazolidine-2,4-dione can undergo several important chemical reactions:

  • Oxidation: This compound can be oxidized to yield various imidazolidine derivatives.
  • Reduction: Reduction reactions can produce different reduced forms, impacting their pharmacological profiles.
  • Substitution Reactions: The phenyl rings can participate in substitution reactions to introduce additional functional groups.

Common Reagents

Reagents commonly used in these reactions include:

  • Oxidizing agents such as hydrogen peroxide.
  • Reducing agents like sodium borohydride.
  • Catalysts for substitution reactions that vary based on the desired functionalization .
Mechanism of Action

The mechanism of action for 5,5-Bis(4-methoxyphenyl)imidazolidine-2,4-dione is not fully elucidated but is believed to involve interactions with specific biological targets. Its derivatives have shown potential in pharmacological studies, particularly as anticonvulsants and antibacterial agents. The imidazolidine core may interact with neurotransmitter receptors or enzymes involved in metabolic pathways, contributing to its therapeutic effects .

Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: The melting point is reported around 294–296°C.
  • Solubility: It exhibits solubility in polar organic solvents due to its methoxy substituents.

Chemical Properties

  • Stability: The compound is relatively stable under ambient conditions but may decompose under extreme pH or temperature conditions.
  • Reactivity: It shows reactivity typical of imidazolidine derivatives, participating readily in nucleophilic substitutions and other organic transformations .
Applications

5,5-Bis(4-methoxyphenyl)imidazolidine-2,4-dione has various scientific applications:

  • Organic Synthesis: Used as a building block for synthesizing more complex molecules.
  • Pharmaceutical Research: Investigated for its potential therapeutic applications in treating neurological disorders and other conditions due to its antibacterial and anticonvulsant properties .
  • Biological Studies: Explored for its biological activities which may lead to new drug developments targeting specific diseases .
Introduction to 5,5-Bis(4-methoxyphenyl)imidazolidine-2,4-dione in Heterocyclic Chemistry

Nomenclature and Structural Classification Within the Imidazolidinedione Family

5,5-Bis(4-methoxyphenyl)imidazolidine-2,4-dione belongs to the imidazolidinedione class of heterocyclic compounds, characterized by a five-membered ring containing two nitrogen atoms at positions 1 and 3, and two carbonyl groups at positions 2 and 4. This structural framework is systematically named according to IUPAC nomenclature rules as 5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione, reflecting the substituents at the C5 position of the heterocyclic core [1] [4] [9]. The compound is alternatively designated as 5,5-bis(4-methoxyphenyl)hydantoin in trivial nomenclature, referencing the historical association of 2,4-imidazolidinediones with hydantoin derivatives [4] [7].

The molecular formula is C₁₇H₁₆N₂O₄, with a molecular weight of 312.32 g/mol [1] [7]. Its crystalline structure features the imidazolidinedione ("hydantoin") ring as the central pharmacophore, with the C5 carbon serving as a quaternary center bearing two 4-methoxyphenyl substituents. This symmetrical arrangement creates a sterically constrained architecture where the methoxy groups extend the conjugation system through their electron-donating effects [4] [9]. The molecule exhibits moderate lipophilicity, evidenced by a predicted LogP value of 2.44 [4] and an XLogP3 value of 4.6 for structurally similar derivatives [6], suggesting reasonable membrane permeability.

Table 1: Nomenclature and Structural Identifiers of 5,5-Bis(4-methoxyphenyl)imidazolidine-2,4-dione

Identifier TypeValueReference
Systematic IUPAC Name5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione [1] [9]
CAS Registry Number2402-44-0 [4] [7]
Molecular FormulaC₁₇H₁₆N₂O₄ [1] [5]
Common Synonyms5,5-Bis-(4-methoxy-phenyl)-hydantoin; 5,5-di(4-methoxyphenyl)hydantoin [4] [7]
MDL NumberMFCD03658060 [5] [7]

Structurally analogous compounds demonstrate how substituent variations at the N3 and C5 positions influence physicochemical properties. For example, 3-(cyclohexylmethyl)-5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione (C₂₄H₂₈N₂O₄) exhibits increased molecular weight (408.5 g/mol) and lipophilicity due to the N3-alkyl chain [6]. Conversely, hydroxylation of the phenyl rings, as in 5,5-bis(3-(hydroxymethyl)-4-methoxyphenyl)imidazolidine-2,4-dione (C₁₉H₂₀N₂O₆), enhances hydrophilicity [3]. These structural modifications significantly impact biological interactions, particularly with proteins and enzymes.

Historical Evolution of Hydantoin-Based Pharmacophores in Medicinal Chemistry

The imidazolidine-2,4-dione (hydantoin) scaffold has served as a privileged structure in medicinal chemistry since the early 20th century. Phenytoin (5,5-diphenylimidazolidine-2,4-dione), discovered in 1908 and commercialized as an antiepileptic in 1938, established the therapeutic significance of the 5,5-diarylhydantoin architecture [10]. This historical context illuminates why 5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione and its derivatives continue to attract synthetic interest—the methoxy substituents represent strategic bioisosteric modifications of phenytoin's phenyl groups, designed to modulate electronic properties and bioavailability while retaining the core pharmacophore [4] [7].

The synthetic accessibility of hydantoins via multiple routes has sustained their pharmaceutical relevance. 5,5-Bis(4-methoxyphenyl)imidazolidine-2,4-dione is typically synthesized through three principal methods:

  • Biltz Condensation: 4,4'-Dimethoxybenzil reacts with urea under acidic conditions, forming the hydantoin ring via cyclocondensation [4].
  • From Aldehydes: 4-Methoxybenzaldehyde undergoes condensation with ammonium carbonate and potassium cyanide, followed by hydrolysis (the Bücherer-Bergs synthesis) [7].
  • N3-Alkylation: Preformed 5,5-diarylhydantoins undergo selective alkylation at the N3 position using alkyl halides under basic conditions, enabling diversification as seen in 3-(cyclohexylmethyl) derivatives [6].

Table 2: Therapeutic Evolution of Hydantoin-Based Pharmacophores

EraRepresentative AgentsStructural FeaturesTherapeutic Applications
1900-1950Phenytoin(5,5-diphenylhydantoin)Unsubstituted phenyl ringsAnticonvulsant
1960-1990Nilutamide(5,5-dimethyl-3-[4-nitro-3-(trifluoromethyl)phenyl]hydantoin)N3-aryl substitution; electron-withdrawing groupsAntiandrogen (prostate cancer)
1990-Present5,5-Bis(4-methoxyphenyl) derivatives4-Methoxy substituents; N3-alkyl/aryl chainsExperimental scaffolds for:• GABA transporter inhibition• Anticancer agents• Antimicrobial polymers

Contemporary research explores hydantoins beyond neurological applications. The electron-rich 4-methoxyphenyl configuration in 5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione enables radical reactions for polymer modification, particularly in creating N-halamine biocidal materials [2]. When chlorinated or brominated, these compounds transform into contact-active antimicrobial agents that disrupt microbial membranes through oxidative halogen transfer [2] . Additionally, medicinal chemistry exploits the hydantoin core's capacity for hydrogen bonding and dipole interactions in targeting enzymes—evidenced by derivatives showing inhibitory activity against leishmanial arginase and trypanothione reductase , as well as mammalian peroxisome proliferator-activated receptors (PPARs) for metabolic disorders [10].

The structural versatility of the hydantoin ring continues to inspire novel therapeutic designs. Modern derivatives incorporate heterocyclic extensions, fluorinated groups, and chiral substituents to enhance target selectivity. As synthetic methodologies advance, particularly in asymmetric catalysis and green chemistry, 5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione remains a valuable prototype for developing agents addressing antimicrobial resistance, oncological targets, and metabolic diseases [6] [10].

Table 3: Structural Derivatives of 5,5-Bis(4-methoxyphenyl)imidazolidine-2,4-dione and Their Applications

Structural ModificationExample CompoundMolecular FormulaPotential Applications
N3-Alkylation3-(Cyclohexylmethyl)-5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dioneC₂₄H₂₈N₂O₄GABA transporter inhibition; Neuropharmacology [6]
C5 Hydroxymethylation5,5-bis(3-(hydroxymethyl)-4-methoxyphenyl)imidazolidine-2,4-dioneC₁₉H₂₀N₂O₆Water-soluble precursors; Polymer conjugation [3]
HalogenationN-chlorinated derivativesC₁₇H₁₅ClN₂O₄Contact biocides; Antimicrobial surfaces [2]
Heterocyclic FusionImidazo[1,5-a]pyridine-hydantoin hybridsVariableAntileishmanial agents; Kinase inhibition

Properties

CAS Number

2402-44-0

Product Name

5,5-Bis(4-methoxyphenyl)imidazolidine-2,4-dione

IUPAC Name

5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione

Molecular Formula

C17H16N2O4

Molecular Weight

312.32 g/mol

InChI

InChI=1S/C17H16N2O4/c1-22-13-7-3-11(4-8-13)17(15(20)18-16(21)19-17)12-5-9-14(23-2)10-6-12/h3-10H,1-2H3,(H2,18,19,20,21)

InChI Key

HUULDKVZAIILJR-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=C(C=C3)OC

Solubility

46.8 [ug/mL]

Canonical SMILES

COC1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=C(C=C3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.